

A Technical Guide to the Structure Elucidation of Benzofuran Boronic Esters

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Compound of Interest

Compound Name: 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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For Researchers, Scientists, and Drug Development Professionals

Benzofuran boronic esters are a pivotal class of compounds, serving as versatile building blocks in organic synthesis and as key structural motifs in medicinal chemistry.^{[1][2][3]} Their utility, particularly in Suzuki-Miyaura cross-coupling reactions, necessitates robust and unambiguous methods for structure determination.^[4] This guide provides an in-depth overview of the core analytical techniques employed for the structural elucidation of these molecules, complete with experimental protocols and representative data.

Core Spectroscopic and Analytical Techniques

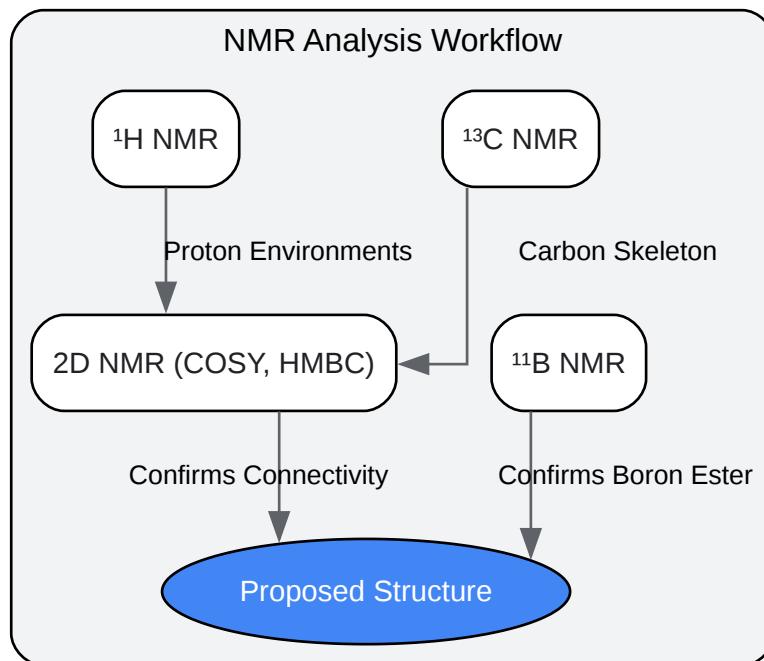
The definitive identification of benzofuran boronic esters relies on a synergistic combination of spectroscopic methods. While techniques like NMR, Mass Spectrometry, and Infrared Spectroscopy provide crucial information about the molecular framework and functional groups, X-ray Crystallography offers the ultimate confirmation of the three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For benzofuran boronic esters, a combination of ¹H, ¹³C, and ¹¹B NMR is essential.

- ^1H NMR Spectroscopy: Provides information on the number, environment, and connectivity of protons. The spectra of benzofuran boronic esters show characteristic signals for the aromatic protons of the benzofuran core and the protons of the boronic ester group (e.g., the methyl groups of a pinacol ester). Protons on the benzofuran ring typically appear in the downfield region ($\delta \approx 7.0\text{--}7.8$ ppm).[1]
- ^{13}C NMR Spectroscopy: Reveals the number and type of carbon atoms. The benzofuran carbons resonate in the aromatic region ($\delta \approx 110\text{--}160$ ppm), while the carbons of a typical pinacol boronic ester appear in the upfield region (e.g., $\delta \approx 84$ ppm for the quaternary carbons and $\delta \approx 25$ ppm for the methyl carbons).[1][5]
- ^{11}B NMR Spectroscopy: This is a crucial technique for confirming the formation and coordination state of the boronic ester. Boronic esters with a trigonal planar (sp^2 -hybridized) boron atom typically show a broad signal in the range of $\delta = 20\text{--}30$ ppm.[6] Tetracoordinated boron species, which can form in the presence of Lewis bases, exhibit signals at higher fields ($\delta \approx 2\text{--}10$ ppm).[5][7]

The logical workflow for using these NMR techniques is to start with simple 1D spectra to identify key functional groups and then use 2D techniques (like COSY, HSQC, and HMBC) to piece together the molecular structure.



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A logical workflow for NMR-based structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition. Techniques like electrospray ionization (ESI) are well-suited for these compounds.^[8]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups present in the molecule. For benzofuran boronic esters, characteristic absorption bands include B-O stretching (typically around 1300-1360 cm^{-1}), C=C stretching for the aromatic rings, and C-O-C stretching of the furan and ester moieties.^{[1][6]}

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for unambiguous structure determination. It provides precise information on bond lengths, bond angles, and the overall 3D arrangement of atoms in the solid state, confirming the connectivity and stereochemistry of the molecule.^{[1][9][10][11]}

Summary of Quantitative Data

The following tables summarize typical spectroscopic data for a representative benzofuran boronic ester, such as benzofuran-2-boronic acid pinacol ester.

Table 1: Typical ^1H NMR Spectroscopic Data

Protons	Chemical Shift (δ , ppm)	Multiplicity
Benzofuran Aromatic-H	7.0 - 7.8	Multiplet

| Pinacol Ester - CH_3 | ~ 1.35 | Singlet |

Table 2: Typical ^{13}C NMR Spectroscopic Data

Carbons	Chemical Shift (δ , ppm)
Benzofuran Aromatic-C	110 - 160
Boron-bound C	Not always observed
Pinacol Ester -C(CH ₃) ₂	~ 84

| Pinacol Ester -CH₃ | ~ 25 |Table 3: Typical ^{11}B NMR Spectroscopic Data

Boron Environment	Chemical Shift (δ , ppm)
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| Trigonal Boronic Ester | 20 - 30 (broad) |

Table 4: Key Infrared (IR) Absorption Frequencies

Functional Group	Wavenumber (cm ⁻¹)
Aromatic C-H Stretch	> 3000
B-O Stretch	1300 - 1360
Aromatic C=C Stretch	1450 - 1600

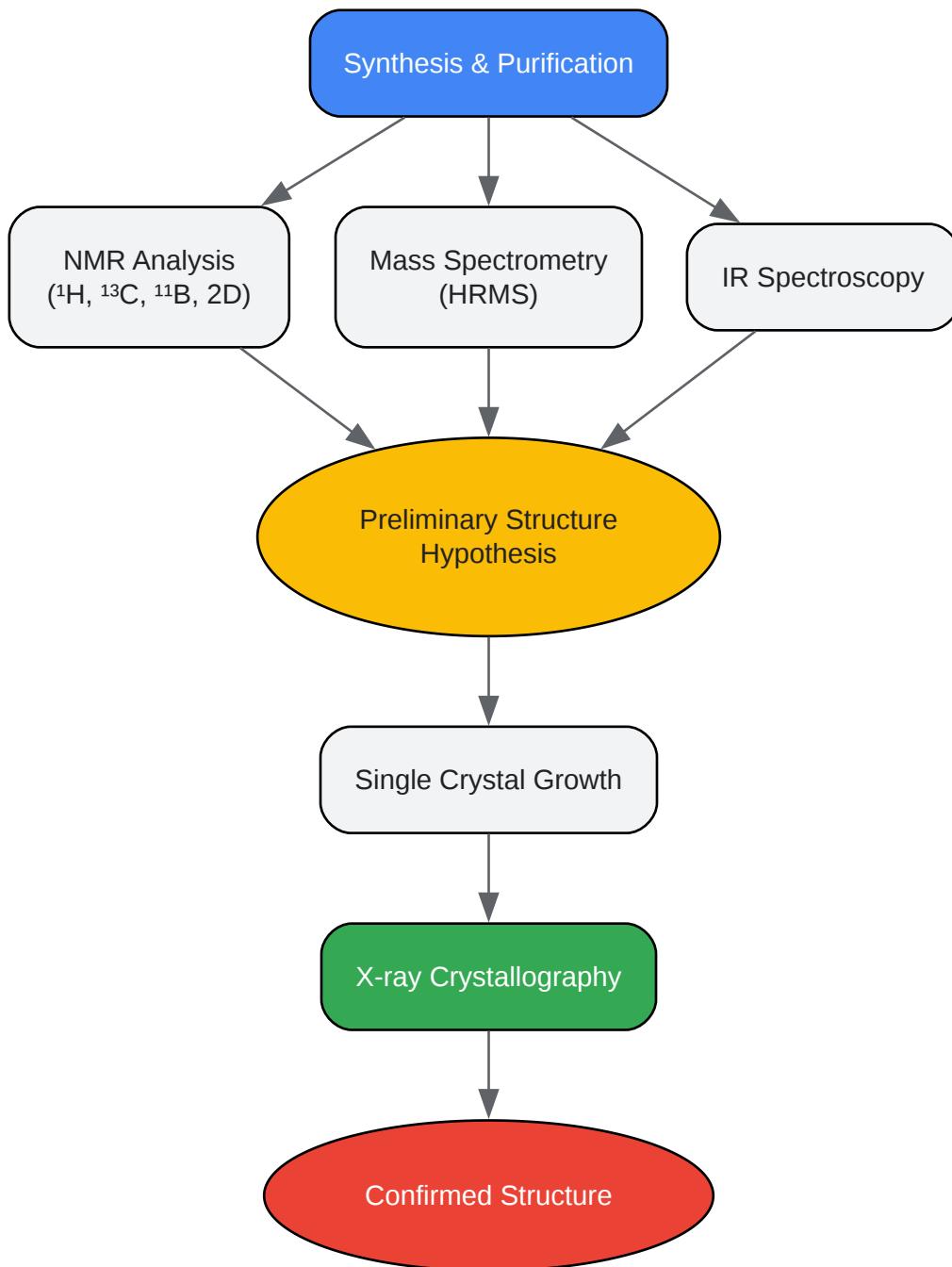
| C-O Stretch | 1000 - 1250 |

Experimental Protocols

Detailed and precise experimental procedures are critical for obtaining high-quality data for structure elucidation.

General Workflow

The overall process for structure elucidation follows a logical progression from synthesis to definitive structural proof.



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General workflow for structure elucidation.

Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified benzofuran boronic ester in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- ^1H NMR Acquisition: Acquire the spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
- ^{11}B NMR Acquisition: Acquire the spectrum using a broadband probe tuned to the ^{11}B frequency. Use a boron-free NMR tube if quantitative analysis is required. A simple one-pulse experiment is usually sufficient.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ^1H and ^{13}C) or an external standard like $\text{BF}_3\cdot\text{OEt}_2$ (for ^{11}B).

Protocol for UPLC-ESI-MS

This protocol is adapted from methods developed for the high-throughput analysis of boronic acids.^[8]

- Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol). Dilute this solution to a final concentration of 1-10 $\mu\text{g/mL}$ with the mobile phase.
- Chromatographic Conditions:
 - Column: Use a C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 μm).
 - Mobile Phase: A gradient of 10 mM ammonium acetate in water (A) and acetonitrile (B) is effective.
 - Flow Rate: 0.2-0.4 mL/min.

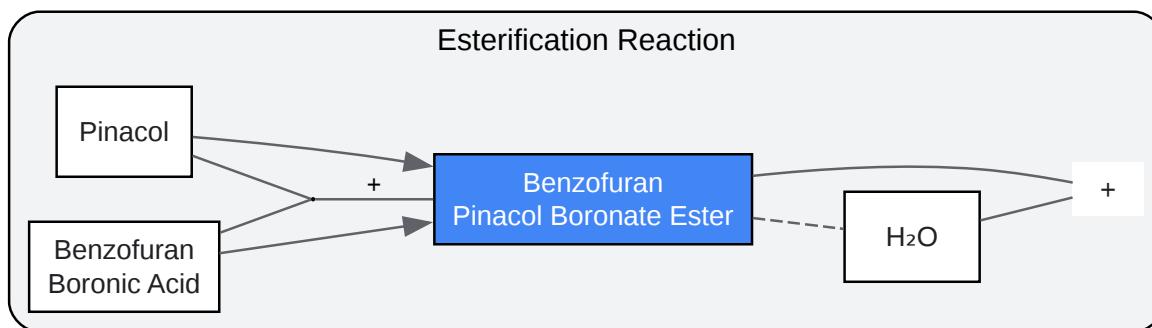
- Injection Volume: 1-5 μ L.
- Mass Spectrometer Conditions (ESI Positive Mode):
 - Capillary Voltage: 3.0-3.5 kV.
 - Cone Voltage: 20-30 V.
 - Source Temperature: 120-150 °C.
 - Desolvation Temperature: 350-450 °C.
 - Scan Range: m/z 50-500.
- Data Analysis: Identify the molecular ion peak ($[M+H]^+$, $[M+Na]^+$, or $[M+NH_4]^+$). Use the high-resolution data to calculate the elemental composition and compare it with the theoretical formula.

Protocol for Single Crystal X-ray Diffraction

- Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
- Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
- Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to get an initial model of the atomic positions.
- Refinement: Refine the atomic positions and thermal parameters against the experimental data to improve the model. The final refined structure provides a detailed 3D view of the molecule.^{[9][10]}

Synthesis and Structure Relationship

The structure elucidation process is intrinsically linked to the synthesis of the target molecule. Understanding the reaction mechanism can provide strong evidence for the expected structure. A common route to benzofuran boronic esters is the esterification of a corresponding benzofuran boronic acid with a diol, such as pinacol.



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Formation of a benzofuran boronic pinacol ester.

By applying the suite of analytical techniques described in this guide, researchers can confidently and accurately determine the structure of novel benzofuran boronic esters, facilitating their application in drug discovery and materials science.

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